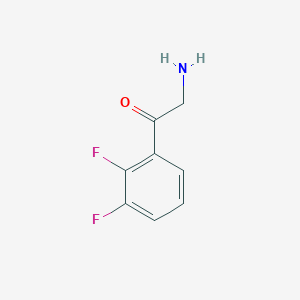

2-Amino-1-(2,3-difluorophenyl)ethan-1-one

Description

2-Amino-1-(2,3-difluorophenyl)ethan-1-one is a fluorinated aromatic ketone featuring an amino group on the ethanone backbone and a 2,3-difluorophenyl substituent. This compound is structurally characterized by the presence of two fluorine atoms at the 2- and 3-positions of the phenyl ring, which modulate its electronic and steric properties.

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

2-amino-1-(2,3-difluorophenyl)ethanone |

InChI |

InChI=1S/C8H7F2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H,4,11H2 |

InChI Key |

XFUOIJFBCWVICW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-difluorophenyl)ethan-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde group is first converted to an imine intermediate, followed by reduction to yield the desired amino ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-amino-1-(2,3-difluorophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(2,3-difluorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-1-(3,4-difluorophenyl)ethanol (CAS 10145-04-7)

- Structural Differences : Replaces the ketone group with a hydroxyl group and shifts fluorine substitution to the 3,4-positions.

- The 3,4-difluoro configuration alters electronic effects, which may influence interactions with biological targets compared to the 2,3-difluoro isomer .

2-Amino-1-(3,5-difluorophenyl)ethan-1-one Hydrochloride

- Structural Differences : Features fluorine atoms at the 3- and 5-positions of the phenyl ring.

- Impact: Symmetrical 3,5-difluoro substitution creates distinct steric and electronic environments compared to the asymmetrical 2,3-difluoro substitution.

Functional Group Variations

2-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride (CAS 215797-69-6)

- Structural Differences : Substitutes the ketone group with an amine, forming a primary amine hydrochloride salt.

- Impact : The absence of the ketone reduces electrophilicity, while the amine hydrochloride enhances water solubility. This structural variation likely shifts biological activity toward CNS targets, such as neurotransmitter receptors .

1-(2-Amino-6-nitrophenyl)ethanone ([56515-63-0])

- Structural Differences : Introduces a nitro group at the 6-position of the phenyl ring.

- However, nitro groups are associated with higher toxicity risks, as noted in safety precautions (e.g., P261, P262) .

Heterocyclic Derivatives

2-Amino-4-(3,4-difluorophenyl)thiazole (CAS 175135-32-7)

- Structural Differences: Incorporates a thiazole ring instead of the ethanone backbone.

- Impact : The thiazole ring introduces additional nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities. Such modifications are common in antimicrobial and anticancer agents, diverging from the target compound’s likely applications .

Imidazolopiperazine Derivatives (e.g., Compound 22 in )

- Structural Differences: Embeds the amino-ketone moiety within a complex imidazolopiperazine scaffold.

- Biological Activity: Compound 22 (2-Amino-1-(2-(4-fluorophenyl)-3-(3-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone) exhibits potent anti-malarial activity with IC₅₀ values of 50 nM (3D7 strain) and 34 nM (W2 strain). This highlights the importance of fluorophenyl groups in enhancing potency, though the imidazolopiperazine framework contributes additional target specificity .

Biological Activity

2-Amino-1-(2,3-difluorophenyl)ethan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its structural features, which include an amino group and a difluorophenyl moiety. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, primarily driven by its ability to interact with biological systems effectively. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and research findings.

- Molecular Formula : C8H8F2N

- Molecular Weight : Approximately 173.16 g/mol

- Structural Characteristics : The presence of fluorine atoms enhances the compound's biological activity and influences its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group plays a crucial role in modulating binding affinity and selectivity towards these targets. The amino group can facilitate hydrogen bonding, enhancing interactions with active sites on proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as obesity and diabetes .

- Receptor Modulation : Its structural similarity to known biologically active compounds allows it to modulate receptor activity. For example, it has been investigated for its potential effects on neurotransmitter receptors, which are critical in neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

In a study focusing on enzyme interactions, researchers utilized this compound to investigate its inhibitory effects on specific metabolic enzymes. The compound demonstrated significant inhibition rates, suggesting its potential as a lead compound for developing anti-obesity medications .

Case Study: Neuropharmacological Effects

Another research effort explored the neuropharmacological properties of this compound by assessing its impact on neurotransmitter receptor modulation. The findings indicated that this compound could enhance the activity of certain receptors implicated in mood regulation and cognitive function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.